9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione

Pharmaceutical Quality Control HPLC Method Validation European Pharmacopoeia Compliance

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (CAS 337-02-0) is a synthetic fluorinated corticosteroid analog systematically designated as Triamcinolone EP Impurity C, also known as Pretriamcinolone or 1,2-Dihydrotriamcinolone. It is the 4‑ene (saturated 1,2‑bond) analog of the glucocorticoid triamcinolone (pregna‑1,4‑diene).

Molecular Formula C21H29FO6
Molecular Weight 396.4 g/mol
CAS No. 337-02-0
Cat. No. B1204055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione
CAS337-02-0
Molecular FormulaC21H29FO6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F
InChIInChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
InChIKeySXQQMCLQCSKJNC-OBYCQNJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (CAS 337-02-0): A Defined Triamcinolone Pharmacopoeial Impurity Reference Standard for Analytical Quality Control


9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (CAS 337-02-0) is a synthetic fluorinated corticosteroid analog systematically designated as Triamcinolone EP Impurity C, also known as Pretriamcinolone or 1,2-Dihydrotriamcinolone . It is the 4‑ene (saturated 1,2‑bond) analog of the glucocorticoid triamcinolone (pregna‑1,4‑diene). The compound is listed by the European Pharmacopoeia as a specified impurity for the active pharmaceutical ingredient triamcinolone and is supplied as a characterized reference standard for pharmaceutical analytical method development, method validation, and quality control applications [1].

Why 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione Cannot Be Replaced by Triamcinolone or Other In-Class Impurities in Regulated Analytical Workflows


In regulated pharmaceutical testing, substituting Triamcinolone EP Impurity C with the parent drug triamcinolone or with other triamcinolone impurities (e.g., Impurity A, B, D, or E) is analytically invalid. The compound possesses a unique saturated A‑ring (4‑ene) that differentiates it from triamcinolone (1,4‑diene) in both chromatographic retention and UV spectral properties. The European Pharmacopoeia monograph for triamcinolone specifically mandates a minimum resolution of 1.8 between the triamcinolone peak and the impurity C peak by HPLC, establishing this compound as a critical system suitability marker [1]. Use of non-EP-grade material or substitute analogs lacking the exact stereochemical and double-bond configuration risks failure of method validation, incorrect impurity quantification, and non-compliance with regulatory submissions [2].

Quantitative Differentiation Evidence for 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (Triamcinolone EP Impurity C) Versus Closest Analogs


EP-Mandated HPLC Resolution Requirement: Impurity C vs Triamcinolone

The European Pharmacopoeia monograph specifies a minimum chromatographic resolution of 1.8 between triamcinolone and Impurity C peaks, demonstrating that the compound's unique 4‑ene structure produces a distinct retention time shift relative to the 1,4‑diene parent drug that is essential for system suitability testing [1].

Pharmaceutical Quality Control HPLC Method Validation European Pharmacopoeia Compliance

Structural Saturation Differentiation: 4‑Ene vs 1,4‑Diene A‑Ring Configuration Dictates UV Spectral and HPLC Behavior

Triamcinolone EP Impurity C contains a saturated 1,2‑bond (pregn‑4‑ene‑3,20‑dione), whereas triamcinolone possesses a conjugated 1,4‑diene system. This structural difference reduces the chromophoric conjugation length, shifting the UV absorption maximum and altering the chromatographic retention time relative to triamcinolone and other diene-containing analogs such as triamcinolone acetonide .

Steroid Chemistry UV Spectroscopy Chromatographic Separation

Accuracy and Precision in Impurity Recovery: Validated HPLC-UV Method Performance

A validated stability-indicating HPLC-UV method for triamcinolone acetonide ointment formulations reported a mean recovery of 96.9% (±1.3%, n=3) for Impurity C, compared to 99.5% (±0.1%, n=3) for the active triamcinolone acetonide [1]. The repeatability (RSD) for Impurity C was 0.5% and 0.1% across two inter-day precision runs, establishing the compound as a reliably quantifiable impurity marker [2].

Analytical Method Validation Impurity Quantification Stability-Indicating HPLC

Pharmacopoeial Identity: Exclusively Listed as EP Impurity C Reference Standard

Triamcinolone EP Impurity C (CAS 337-02-0) is the only compound recognized by the European Pharmacopoeia as Impurity C for triamcinolone. It is supplied as an EDQM-certified primary pharmaceutical reference standard, chemically designated as (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione, and is specified for use as prescribed in the EP monograph . No other impurity designation (A, B, D, E, etc.) shares this 4‑ene structure, making it structurally unique among all listed triamcinolone impurities [1].

Regulatory Compliance Reference Standard Pharmacopoeial Identity

Validated Application Scenarios for 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (Triamcinolone EP Impurity C) in Pharmaceutical Development and QC


System Suitability Testing for Triamcinolone HPLC Methods

Used as the critical resolution marker in EP-compliant HPLC methods for triamcinolone drug substance and drug product testing, where a minimum resolution of 1.8 between triamcinolone and Impurity C peaks must be demonstrated prior to sample analysis [1].

Analytical Method Development and Validation for ANDA Submissions

Employed as a characterized impurity reference standard during stability-indicating method development, forced degradation studies, and ICH Q2(R1) validation protocols, achieving recovery rates of approximately 97% and inter-day RSD values below 1% in validated HPLC-UV methods [2].

Quality Control Release Testing of Triamcinolone API and Finished Products

Applied in routine QC laboratories as the EP reference standard for identification and quantification of Impurity C in triamcinolone active pharmaceutical ingredient batches and formulated drug products, ensuring compliance with EP purity specifications .

Reference Standard for Forced Degradation and Impurity Profiling

Utilized in stress-testing studies (acid, base, oxidative, thermal, photolytic) to identify and quantify the formation of the 4‑ene reduced impurity as a potential degradation product or process impurity of triamcinolone, supported by the compound's distinct chromatographic retention and UV spectral properties relative to the parent 1,4‑diene drug [2].

Quote Request

Request a Quote for 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.